molecular formula C18H16F3N7O B2518724 (4-(pyridin-2-yl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396798-92-7

(4-(pyridin-2-yl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

Cat. No. B2518724
CAS RN: 1396798-92-7
M. Wt: 403.369
InChI Key: KLVSJINATDHREN-UHFFFAOYSA-N
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Description

(4-(pyridin-2-yl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H16F3N7O and its molecular weight is 403.369. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Receptor Analysis

One study delves into the molecular interaction of structurally similar compounds with receptors, providing insights into how these interactions can inform the design of new pharmaceuticals. For example, Shim et al. (2002) analyzed the interaction of a cannabinoid receptor antagonist, highlighting the importance of conformational analysis and pharmacophore models for understanding receptor-ligand interactions. This research contributes to the broader understanding of how similar compounds might interact with biological receptors, potentially influencing the development of new therapies for conditions mediated by such receptors (Shim et al., 2002).

Antimicrobial Activity

Research on derivatives of similar structural frameworks has revealed potential antimicrobial properties. Patel et al. (2011) synthesized and evaluated the antimicrobial activity of new pyridine derivatives, showcasing how structural modifications can lead to variable and modest antibacterial and antifungal activities (Patel et al., 2011). This line of investigation suggests that derivatives of the compound might also possess useful antimicrobial properties, warranting further research.

Anticonvulsant Properties

Exploration into related compounds has also indicated potential in treating neurological conditions. Malik et al. (2014) synthesized a series of novel derivatives that were evaluated for their anticonvulsant activities, demonstrating that certain structural features can significantly impact efficacy and selectivity for sodium channels, a critical target in the development of anticonvulsant therapies (Malik & Khan, 2014).

Novel Synthetic Routes and Characterization

In the realm of synthetic chemistry, studies like that of Sanjeeva et al. (2022) focus on the synthesis and characterization of new derivatives with potential antibacterial and antifungal agents, emphasizing the importance of innovative synthetic strategies and detailed structural analysis for the development of new pharmaceutical agents (Sanjeeva, Reddy & Venkata, 2022).

Structural and Theoretical Studies

Karthik et al. (2021) provide an example of the synthesis of a related compound followed by a comprehensive analysis of its thermal, optical, and structural properties, along with theoretical calculations. Such studies are crucial for understanding the physical properties and stability of new compounds, which can inform their potential applications in various scientific and industrial contexts (Karthik et al., 2021).

properties

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N7O/c19-18(20,21)13-4-6-14(7-5-13)28-24-16(23-25-28)17(29)27-11-9-26(10-12-27)15-3-1-2-8-22-15/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVSJINATDHREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.